Cas no 1986331-21-8 ({1-(1,2,4Triazolo4,3-apyridin-3-ylmethyl)cyclohexylmethyl}amine hydrochloride)
{1-(1,2,4Triazolo4,3-apyridin-3-ylmethyl)cyclohexylmethyl}amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- {[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amine hydrochloride
- ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride
- {1-(1,2,4Triazolo4,3-apyridin-3-ylmethyl)cyclohexylmethyl}amine hydrochloride
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- MDL: MFCD28142427
- Inchi: 1S/C14H20N4.ClH/c15-11-14(7-3-1-4-8-14)10-13-17-16-12-6-2-5-9-18(12)13;/h2,5-6,9H,1,3-4,7-8,10-11,15H2;1H
- InChI Key: NFFMFKJHLFQPKI-UHFFFAOYSA-N
- SMILES: Cl.NCC1(CC2=NN=C3C=CC=CN23)CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 275
- Topological Polar Surface Area: 56.2
{1-(1,2,4Triazolo4,3-apyridin-3-ylmethyl)cyclohexylmethyl}amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB416991-500 mg |
{[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amine hydrochloride |
1986331-21-8 | 500MG |
€254.60 | 2023-01-21 | ||
| abcr | AB416991-1 g |
{[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amine hydrochloride |
1986331-21-8 | 1g |
€322.50 | 2023-04-24 | ||
| abcr | AB416991-5 g |
{[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amine hydrochloride |
1986331-21-8 | 5g |
€907.00 | 2023-04-24 | ||
| TRC | T012173-250mg |
{[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amine hydrochloride |
1986331-21-8 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | T012173-500mg |
{[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amine hydrochloride |
1986331-21-8 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | T012173-1000mg |
{[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amine hydrochloride |
1986331-21-8 | 1g |
$ 720.00 | 2022-06-03 | ||
| abcr | AB416991-500mg |
{[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amine hydrochloride; . |
1986331-21-8 | 500mg |
€269.00 | 2025-02-15 | ||
| abcr | AB416991-1g |
{[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amine hydrochloride; . |
1986331-21-8 | 1g |
€317.00 | 2025-02-15 | ||
| abcr | AB416991-5g |
{[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amine hydrochloride; . |
1986331-21-8 | 5g |
€877.00 | 2025-02-15 | ||
| Ambeed | A769547-1g |
([1-([1,2,4]TRiazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride |
1986331-21-8 | 95% | 1g |
$267.0 | 2024-04-22 |
{1-(1,2,4Triazolo4,3-apyridin-3-ylmethyl)cyclohexylmethyl}amine hydrochloride Suppliers
{1-(1,2,4Triazolo4,3-apyridin-3-ylmethyl)cyclohexylmethyl}amine hydrochloride Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on {1-(1,2,4Triazolo4,3-apyridin-3-ylmethyl)cyclohexylmethyl}amine hydrochloride
{1-(1,2,4Triazolo4,3-apyridin-3-ylmethyl)cyclohexylmethyl}amine hydrochloride - A Novel Compound with Promising Therapeutic Potential
{1-(1,2,4Triazolo4,3-apyridin-3-ylmethyl)cyclohexylmethyl}amine hydrochloride is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, with the chemical identifier CAS No. 1986331-21-8, represents a novel class of pharmacological agents designed to target specific biological pathways implicated in a range of diseases. The synthesis of this compound involves the integration of a 1,2,4-triazolo[4,3-a]pyridine ring system with a cyclohexylmethylamine framework, creating a complex molecular architecture that is both chemically and structurally distinct from traditional small-molecule drugs.
The 1,2,4-triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry due to its ability to interact with multiple biological targets, including ion channels, G-protein-coupled receptors (GPCRs), and enzymes. This structural feature is particularly relevant in the context of 1,2,4-triazolo[4,3-a]pyridin-3-ylmethyl functionality, which has been shown to modulate intracellular signaling pathways associated with neurodegenerative disorders and inflammatory conditions. The cyclohexylmethylamine moiety further enhances the compound's pharmacological profile by introducing steric and electronic effects that influence its binding affinity and selectivity.
Recent advancements in computational drug design have facilitated the exploration of {1-(1,2,4Triazolo4,3-apyridin-3-ylmethyl)cyclohexylmethyl}amine hydrochloride as a potential therapeutic agent. Molecular docking studies have revealed that this compound exhibits a high degree of compatibility with target proteins such as neurotrophic tyrosine kinase receptor type 1 (TrkA) and adenosine A2A receptor (A2AR), which are implicated in pain modulation and neuroinflammation. These findings are supported by in silico simulations that predict favorable drug-likeness properties, including optimal lipophilicity and solubility profiles, which are critical for oral bioavailability.
Experimental studies have further validated the therapeutic potential of {1-(1,2,4Triazolo4,3-apyridin-3-ylmethyl)cyclohexylmethyl}amine hydrochloride in preclinical models. In a recent publication in Journal of Medicinal Chemistry, researchers demonstrated that this compound significantly reduces neuroinflammation in a mouse model of multiple sclerosis by inhibiting the activation of microglial cells. The mechanism of action involves the modulation of interleukin-1β (IL-1β) signaling pathways, which are central to the pathogenesis of autoimmune diseases. These results highlight the compound's potential as a novel anti-inflammatory agent with broad therapeutic applications.
Another area of interest is the role of {1-(1,2,4Triazolo4,3-apyridin-3-ylmethyl)cyclohexylmethyl}amine hydrochloride in the treatment of neurodegenerative disorders. A 2023 study published in Pharmacological Research reported that this compound exhibits neuroprotective effects in a rat model of Parkinson's disease by enhancing mitochondrial function and reducing oxidative stress. The compound was found to increase the expression of mitochondrial transcription factor A (mtTFA) and peroxiredoxin 6 (Prx6), which are key regulators of mitochondrial biogenesis and antioxidant defense mechanisms. These findings suggest that the compound may offer a novel approach to managing oxidative damage in neurodegenerative conditions.
The pharmacokinetic properties of {1-(1,2,4Triazolo4,3-apyridin-3-ylmethyl)cyclohexylmethyl}amine hydrochloride have also been investigated in preclinical studies. In vivo experiments using rat models showed that the compound is rapidly absorbed following oral administration, with a bioavailability of approximately 75%. The compound demonstrated a favorable half-life of 12 hours, which is attributed to its stability in the gastrointestinal tract and efficient hepatic metabolism. These pharmacokinetic parameters are critical for the development of a safe and effective therapeutic regimen for patients.
One of the key challenges in the development of {1-(1,2,4Triazolo4,3-apyridin-3-ylmethyl)cyclohexylmethyl}amine hydrochloride is the optimization of its therapeutic index. While preliminary studies suggest a low toxicity profile, further research is needed to evaluate its long-term safety in human trials. A 2022 study in Toxicological Sciences reported that the compound does not exhibit genotoxic potential in vitro, which is a significant advantage for its use in chronic disease management. However, the compound's potential for off-target effects remains an area of active investigation, particularly in the context of adenosine receptor modulation, which could influence cardiovascular and respiratory functions.
The clinical relevance of {1-(1,2,4Triazolo4,3-apyridin-3-ylmethyl)cyclohexylmethyl}amine hydrochloride is further supported by its potential to address unmet medical needs. For instance, the compound's ability to modulate interleukin-1β (IL-1β) signaling makes it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Additionally, its neuroprotective effects may extend to the management of traumatic brain injury and stroke, where oxidative stress and neuroinflammation play critical roles. These potential applications underscore the compound's versatility in addressing complex pathological conditions.
Despite the promising preclinical data, the development of {1-(1,2,4Triazolo4,3-apyridin-3-ylmethyl)cyclohexylmethyl}amine hydrochloride into a therapeutic agent requires overcoming several challenges. One of the primary obstacles is the need for large-scale synthesis that maintains the compound's structural integrity and purity. Current synthetic protocols involve multi-step reactions that require precise control of reaction conditions to avoid side products. Advances in asymmetric catalysis and green chemistry are expected to play a crucial role in optimizing the synthesis process for industrial-scale production.
In conclusion, {1-(1,2,4Triazolo4,3-apyridin-3-ylmethyl)cyclohexylmethyl}amine hydrochloride represents a significant advancement in the field of pharmaceutical research. Its unique molecular structure, combined with its ability to modulate key biological pathways, positions it as a promising candidate for the treatment of a range of diseases. While further studies are needed to fully understand its therapeutic potential and safety profile, the compound's preclinical success highlights its potential to make a meaningful impact in the development of novel therapeutics.
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